1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids
Preparation Methods
The synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dimethylpyrazine and dimethyl carbonate.
Reaction Conditions: These starting materials react in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester.
Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the cyclobutyl group, making it less sterically hindered.
3-Methylpyrazole-4-carboxylic acid: Contains only one methyl group, resulting in different reactivity and properties.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Has two methyl groups at different positions, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-cyclobutyl-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
IJNRENFHKPSDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCC2)C)C(=O)O |
Origin of Product |
United States |
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